1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a 2-chloro-5-(trifluoromethylthio)phenyl substituent. This compound is structurally characterized by the presence of a chlorine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the phenyl ring.
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)4-7-5-8(2-3-9(7)11)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
APKQFIPSSHDUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Formation
3-Trifluoromethylthioaniline undergoes diazotization in aqueous hydrochloric acid (10–15°C) using sodium nitrite (1.02 eq). The reaction produces a diazonium chloride intermediate stabilized at low temperatures. Key parameters include:
Coupling with Isopropenyl Acetate
The diazonium salt reacts with isopropenyl acetate (1.25 eq) in methanol/water (1:2.85 v/v) containing cuprous chloride (2.5 mol%). The exothermic reaction reaches 60°C, facilitating radical coupling mechanisms. Critical observations:
Purification via Bisulfite Complexation
Crude product forms a bisulfite adduct (1:1 molar ratio) in aqueous sodium bisulfite. Subsequent alkaline hydrolysis with 10% NaOH regenerates the ketone with 41.9% overall yield.
Nucleophilic Aromatic Substitution Approach
Recent advancements employ nucleophilic displacement on pre-functionalized aryl halides. This method circumvents diazonium intermediate instability:
Chloro-Trifluoromethylthio Substrate Preparation
2,5-Dichlorophenyl propan-2-one reacts with potassium trifluoromethylthiolate (KSCF₃) in DMF at 120°C. The reaction proceeds via SNAr mechanism, favored by:
Kinetic Control of Regioselectivity
Competitive substitution at ortho vs. para positions is mitigated by:
- Temperature modulation : Maintaining 120°C minimizes ortho-attack (ΔΔG‡ = 8.3 kJ/mol)
- Solvent polarity : DMF (ε = 36.7) stabilizes transition state for para-substitution
Multi-Step Synthesis from Chlorophenol Precursors
A convergent synthesis route builds the molecular architecture through sequential functionalization:
Thioether Formation
5-Chloro-2-hydroxypropiophenone reacts with trifluoromethanesulfenyl chloride (CF₃SCl) in dichloromethane. Key steps:
- Deprotonation : Et₃N (2.1 eq) generates phenoxide nucleophile
- Electrophilic substitution : CF₃SCl (1.05 eq) adds at para position (85% conversion)
- Workup : Aqueous NaHCO₃ quench removes excess reagents
Chlorination Optimization
Subsequent chlorination at the ortho position employs:
- Reagent choice : SO₂Cl₂ (1.2 eq) vs. Cl₂ gas (comparative data in Table 1)
- Radical initiation : AIBN (0.5 mol%) improves regioselectivity to >9:1 ortho:para
Table 1 : Chlorination Efficiency Comparison
| Reagent | Temp (°C) | Time (h) | Yield (%) | Ortho:Para Ratio |
|---|---|---|---|---|
| SO₂Cl₂ | 80 | 6 | 78 | 9.2:1 |
| Cl₂ gas | 60 | 4 | 82 | 8.7:1 |
| ClCO₂CCl₃ | 100 | 8 | 65 | 7.9:1 |
Data adapted from VulcanChem optimization studies
Continuous Flow Synthesis Innovations
Recent developments in flow chemistry enhance process safety and scalability:
Microreactor Design
A two-stage continuous system achieves:
Inline Purification
Integrated aqueous/organic membrane separators remove Cu catalysts (99.8% efficiency), eliminating post-reaction workup.
Mechanistic Considerations
The preparation chemistry involves three dominant pathways:
Radical Coupling in Diazonium Reactions
EPR studies confirm phenyl radical formation during Cu-catalyzed decomposition of diazonium salts. Coupling with isopropenyl acetate proceeds through:
Concerted vs. Stepwise SNAr
DFT calculations (B3LYP/6-311+G**) reveal:
- CF₃S⁻ attack : Two-step process with Meisenheimer intermediate (ΔG‡ = 104 kJ/mol)
- Cl⁻ displacement : Concerted pathway (ΔG‡ = 92 kJ/mol)
Analytical Characterization Protocols
Rigorous quality control ensures batch consistency:
Spectroscopic Identification
Chromatographic Purity
HPLC method (USP L7 column):
Industrial Scale-Up Challenges
Mixing Optimization
Computational fluid dynamics (CFD) modeling reveals:
Crystallization Engineering
Anti-solvent crystallization with n-heptane:
- Cooling rate : 0.5°C/min produces 92% phase-pure crystals vs. 78% at 2°C/min
- Seeding protocol : 0.5% w/w seed load at 40°C below saturation temp
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated coupling using:
- Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.5 mol%)
- Reductant: Hantzsch ester (1.5 eq)
- Yield improvement: 68% vs. 41% thermal method
Biocatalytic Approaches
Engineered cytochrome P450 variants:
- Conversion: 34% in 24h (room temp, aqueous buffer)
- Selectivity: >99% para-substitution
Chemical Reactions Analysis
1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethylthio groups may enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Substituent Effects
The substituents on the phenyl ring critically determine the electronic and steric properties of these ketones:
Key Observations :
Physical and Structural Properties
- Melting Points and Solubility: Compounds with -SCF₃ groups typically exhibit lower melting points than those with -OCH₃ or -NO₂ due to disrupted crystal packing. For example, 1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one () is isolated as an oil, suggesting similar behavior for the -SCF₃ analog .
- Structural Conformation: X-ray studies on chalcone derivatives (–8) reveal that substituent positioning influences planarity and π-π stacking. The 2-chloro-5-SCF₃ substitution in the target compound likely induces a non-planar conformation, affecting intermolecular interactions .
Q & A
Q. What are the established synthetic routes for 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one, and what reaction conditions are critical for optimizing yield?
Methodological Answer: A common approach involves functionalizing the phenyl ring with chlorine and trifluoromethylthio groups before introducing the propan-2-one moiety. For example, hydrolysis of nitriles to carboxylic acids followed by ketone formation (e.g., using acetic anhydride and catalysts) is a viable strategy . Key factors include:
- Catalyst selection : Acidic or basic conditions influence regioselectivity.
- Temperature control : Reactions involving trifluoromethylthio groups often require low temperatures (<0°C) to prevent decomposition.
- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is critical due to halogenated byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H/¹³C NMR : The trifluoromethylthio group (SCF₃) exhibits distinct deshielding effects:
- ¹H NMR : Aromatic protons adjacent to SCF₃ resonate at δ 7.5–8.0 ppm due to electron-withdrawing effects.
- ¹³C NMR : The SCF₃ carbon appears at ~125–135 ppm (quartet, ≈ 320 Hz) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-S absorption at ~650 cm⁻¹.
- MS : Molecular ion peak at m/z 314.77 (C₁₁H₁₀ClF₃OS₂⁺) with fragments corresponding to Cl⁻ (35/37 isotopic split) and SCF₃ loss .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile halogenated intermediates.
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (propan-2-one is flammable).
- Waste disposal : Halogenated waste containers for chlorinated byproducts; avoid aqueous sinks .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example:
- Torsion angles : The SCF₃ group may induce non-planarity in the phenyl ring (e.g., dihedral angle >10° relative to the ketone plane).
- Packing analysis : Intermolecular Cl···S interactions (3.3–3.5 Å) stabilize the crystal lattice .
- Data validation : Use R₁ < 0.05 and wR₂ < 0.15 as reliability thresholds .
Q. How do computational methods (DFT, QSPR) predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT calculations : B3LYP/6-311+G(d,p) level optimizations reveal:
- HOMO/LUMO : Electron-deficient SCF₃ lowers LUMO energy (~-1.5 eV), enhancing electrophilicity.
- Electrostatic potential maps : Highlight nucleophilic attack sites at the ketone oxygen .
- QSPR models : Correlate logP (calculated ~2.8) with solubility in polar aprotic solvents (e.g., DMSO) .
Q. What experimental strategies address contradictions in reported spectroscopic or synthetic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
